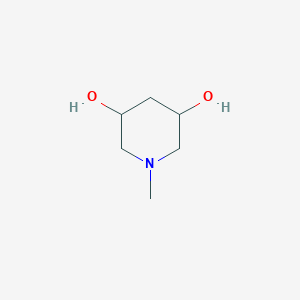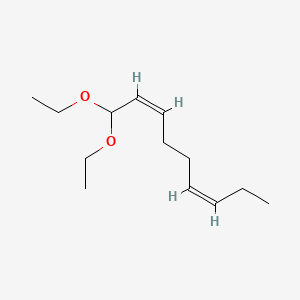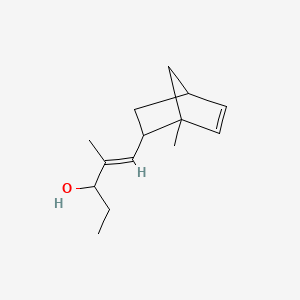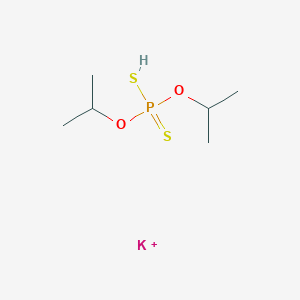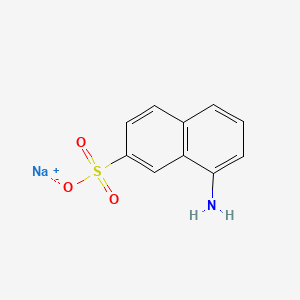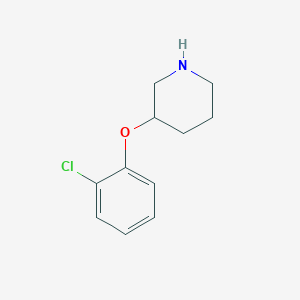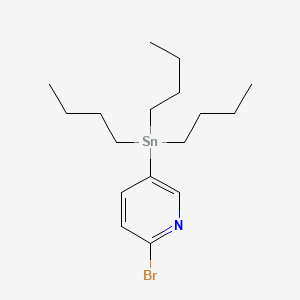
2-溴-5-(三丁基锡基)吡啶
描述
2-Bromo-5-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30BrNSn and a molecular weight of 447.04 g/mol. This compound is characterized by the presence of a bromine atom and a tributylstannyl group attached to a pyridine ring. It is widely used in organic synthesis, particularly in the preparation of various bioactive compounds.
科学研究应用
2-Bromo-5-(tributylstannyl)pyridine is extensively used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in the development of bioactive compounds.
Medicine: It is employed in the synthesis of anti-viral and anti-cancer drugs due to its biocompatible and efficient nature.
Industry: It is utilized in the production of materials with specific properties, such as optoelectronic materials for OLED applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(tributylstannyl)pyridine typically involves the reaction of 2-bromopyridine with tributyltin chloride in the presence of a suitable catalyst, such as palladium or nickel. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5-(tributylstannyl)pyridine is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 2-Bromo-5-(tributylstannyl)pyridine undergoes various types of reactions, including:
Oxidation: The bromine atom can be oxidized to form a pyridine-N-oxide derivative.
Reduction: The tributylstannyl group can be reduced to form a stannylated pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles are typically used in the presence of a base, such as triethylamine (Et3N).
Major Products Formed:
Pyridine-N-oxide derivatives: from oxidation reactions.
Stannylated pyridine derivatives: from reduction reactions.
Substituted pyridine derivatives: from nucleophilic substitution reactions.
作用机制
The mechanism by which 2-Bromo-5-(tributylstannyl)pyridine exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The tributylstannyl group can coordinate to metal centers, facilitating various catalytic processes. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as nucleophilic substitution or oxidative addition.
相似化合物的比较
2-Bromo-5-(tributylstannyl)pyridine is unique in its combination of a bromine atom and a tributylstannyl group on a pyridine ring. Similar compounds include:
5-Bromo-2-(tributylstannyl)pyridine: Similar structure but different position of substituents.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Contains trimethylstannyl groups instead of tributylstannyl groups.
These compounds share similarities in their organotin chemistry but differ in their specific substituents and applications.
属性
IUPAC Name |
(6-bromopyridin-3-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUCQXUSEZANQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647312 | |
| Record name | 2-Bromo-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008756-65-7 | |
| Record name | 2-Bromo-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



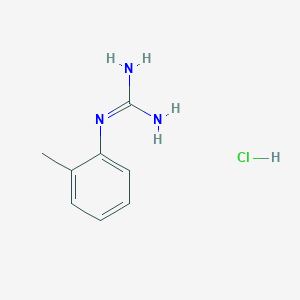

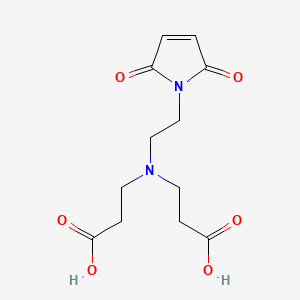
![4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1629352.png)
